![molecular formula C21H18ClN5OS B2975782 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 852373-16-1](/img/structure/B2975782.png)

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

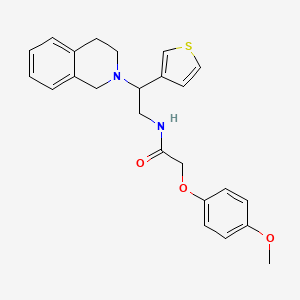

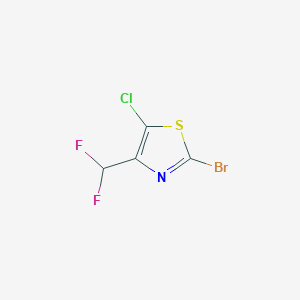

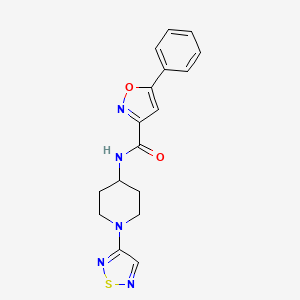

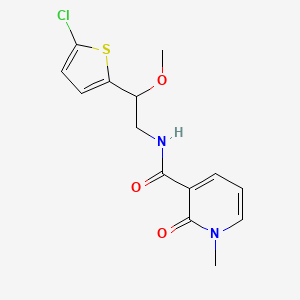

Beschreibung

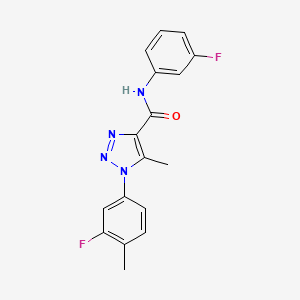

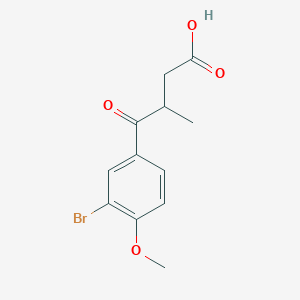

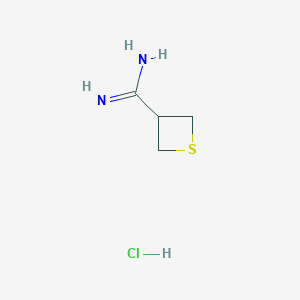

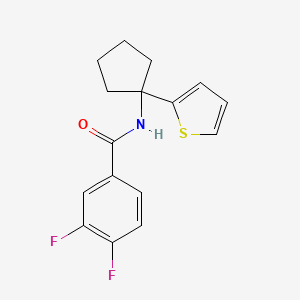

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . Compounds in this class have been studied for their potential as anticancer agents , and some have shown promising results in inhibiting cancer cell growth .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, isocyanates, and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a triazolo and a pyridazine ring. These rings are likely to influence the compound’s reactivity and biological activity .Wissenschaftliche Forschungsanwendungen

Preparation and Pharmacological Studies

- Compounds with a structure similar to the queried chemical have been synthesized and evaluated for various pharmacological properties. For example, triazolo[1,5-c]pyrimidines, a class of compounds structurally related to the queried chemical, have been studied for their potential as antiasthma agents. These compounds were found to be active as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990).

Synthesis and Molecular Docking

- Novel pyridine and fused pyridine derivatives, similar to the structure of the queried chemical, have been prepared and subjected to in silico molecular docking screenings towards various target proteins, revealing moderate to good binding energies. These compounds have also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological Assessment

- A study on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are structurally similar to the queried chemical, demonstrated a range of interesting biological properties. This research involved the development of a method for synthesizing novel acetamides and conducting a pharmacological assessment of these compounds (Karpina et al., 2019).

Insecticidal Assessment

- Research has been conducted on the synthesis of heterocycles incorporating thiadiazole moiety, related to the queried chemical, and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study involved the identification of new compounds and their evaluation as insecticidal agents (Fadda et al., 2017).

Herbicidal Activity

- Novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, showing good herbicidal activity against certain plants. These compounds are structurally related to the queried chemical (Yang et al., 2001).

Structure Analysis and Theoretical Studies

- Studies have been conducted on the structure analysis, density functional theory calculations, and Hirshfeld surface studies of pyridazine analogs, which are similar to the queried chemical. These studies are crucial in understanding the molecular interactions and stability of such compounds (Sallam et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives , which have been studied for their potential as kinase inhibitors . .

Mode of Action

Based on the known activities of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives , it can be hypothesized that this compound may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the potential kinase inhibitory activity of similar compounds , it is possible that this compound could affect signal transduction pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the potential kinase inhibitory activity of similar compounds , it can be hypothesized that this compound may inhibit cellular proliferation or induce apoptosis in certain cell types.

Eigenschaften

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c1-13-3-8-17(14(2)11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBWROURPWANQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2975709.png)

![5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2975715.png)

![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)

![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)

![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)